1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(3,4-dimethoxyphenyl)methyl]-
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Overview
Description
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE typically involves multiple steps. One effective method includes the nitration, oxidation, and oxidation coupling reactions of precursor compounds . The process begins with the nitration of a suitable precursor, followed by oxidation to introduce the oxadiazole ring. The final step involves coupling reactions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen peroxide for oxidation, and various catalysts to facilitate coupling reactions . Reaction conditions such as temperature and solvent choice are crucial for achieving high yields and purity.
Major Products
The major products formed from these reactions are typically other oxadiazole derivatives with modified functional groups
Scientific Research Applications
3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole
- 3,3′-bis(5-amino-1,2,4-oxadiazol-3-yl)-4,4′-azofuroxan
- 3-nitro-5-amino-1,2,4-oxadiazole
Uniqueness
What sets 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(3,4-DIMETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-5-AMINE apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H14N6O4 |
---|---|
Molecular Weight |
318.29 g/mol |
IUPAC Name |
4-[5-[(3,4-dimethoxyphenyl)methylamino]-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C13H14N6O4/c1-20-8-4-3-7(5-9(8)21-2)6-15-13-16-12(19-22-13)10-11(14)18-23-17-10/h3-5H,6H2,1-2H3,(H2,14,18)(H,15,16,19) |
InChI Key |
NLNMGFUBEWATPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=NC(=NO2)C3=NON=C3N)OC |
Origin of Product |
United States |
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